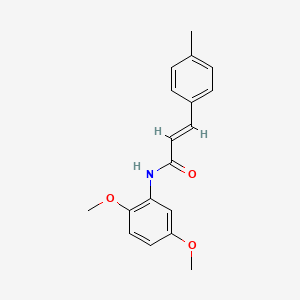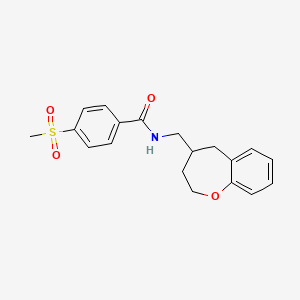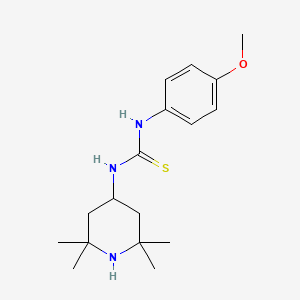
N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a 2-ethylphenyl and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Acylation Reaction: The starting materials, 2-ethylphenylamine and 4-methoxyphenylacetic acid, undergo an acylation reaction. This can be facilitated by using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.
Condensation Reaction: The acylated intermediate is then subjected to a condensation reaction with acetic anhydride or acetyl chloride to form the final product.
The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its amide group is a common motif in drug molecules, and modifications to its structure can lead to the development of compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-phenylacetamide: Lacks the methoxy group, which can affect its reactivity and binding properties.
N-(4-methoxyphenyl)-2-phenylacetamide: Lacks the ethyl group, leading to differences in steric and electronic effects.
N-(2-ethylphenyl)-2-(4-hydroxyphenyl)acetamide: The hydroxy group can introduce additional hydrogen bonding interactions.
Uniqueness
N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the ethyl and methoxy groups, which confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-6-4-5-7-16(14)18-17(19)12-13-8-10-15(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHGKILTIMHUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621930.png)
![N-(1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B5621938.png)
![4-[(5-{1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5621956.png)
![N-(2-furylmethyl)-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine-1-carboxamide](/img/structure/B5621962.png)
![2-methyl-3-[3-(methylthio)phenyl]-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5621963.png)
![[2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea](/img/structure/B5621970.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)





![N-(5-CHLORO-2-METHOXYPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B5622021.png)
